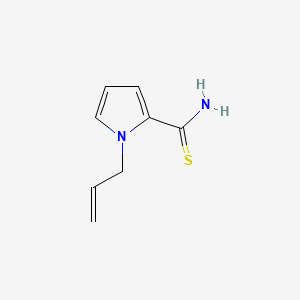![molecular formula C9H13NOS B14328283 {2-[(2-Aminoethyl)sulfanyl]phenyl}methanol CAS No. 96751-78-9](/img/structure/B14328283.png)
{2-[(2-Aminoethyl)sulfanyl]phenyl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{2-[(2-Aminoethyl)sulfanyl]phenyl}methanol is an organic compound that features both an aminoethyl group and a sulfanyl group attached to a phenyl ring, with a methanol group. This unique structure allows it to participate in various chemical reactions and makes it a compound of interest in multiple fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(2-Aminoethyl)sulfanyl]phenyl}methanol typically involves the introduction of the aminoethyl and sulfanyl groups to a phenyl ring, followed by the addition of a methanol group. One common method involves the reaction of 2-bromophenylmethanol with 2-aminoethanethiol under basic conditions to form the desired product. The reaction is usually carried out in a solvent like ethanol or methanol, with a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
{2-[(2-Aminoethyl)sulfanyl]phenyl}methanol can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions typically involve the use of electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
{2-[(2-Aminoethyl)sulfanyl]phenyl}methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with proteins.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which {2-[(2-Aminoethyl)sulfanyl]phenyl}methanol exerts its effects involves interactions with various molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the sulfanyl group can participate in redox reactions. These interactions can influence biochemical pathways and cellular processes, making the compound of interest for therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminoethanethiol: Lacks the phenyl and methanol groups, making it less versatile.
Phenylmethanol: Lacks the aminoethyl and sulfanyl groups, limiting its reactivity.
2-Bromoethanol: Contains a bromo group instead of the aminoethyl and sulfanyl groups, leading to different reactivity.
Uniqueness
{2-[(2-Aminoethyl)sulfanyl]phenyl}methanol is unique due to the presence of both aminoethyl and sulfanyl groups attached to a phenyl ring with a methanol group. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
96751-78-9 |
|---|---|
Fórmula molecular |
C9H13NOS |
Peso molecular |
183.27 g/mol |
Nombre IUPAC |
[2-(2-aminoethylsulfanyl)phenyl]methanol |
InChI |
InChI=1S/C9H13NOS/c10-5-6-12-9-4-2-1-3-8(9)7-11/h1-4,11H,5-7,10H2 |
Clave InChI |
ZEEYFQYCWZQZRF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CO)SCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Tetradecylamino)methyl]-1,3-benzothiazole-2(3H)-thione](/img/structure/B14328203.png)
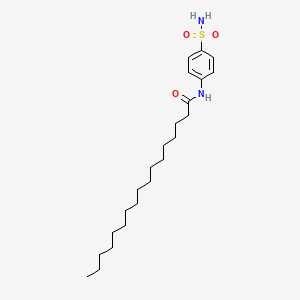
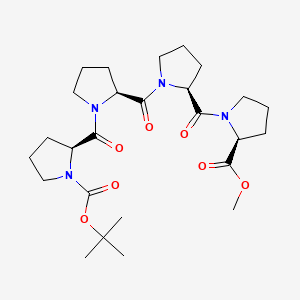
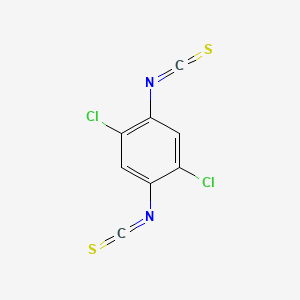
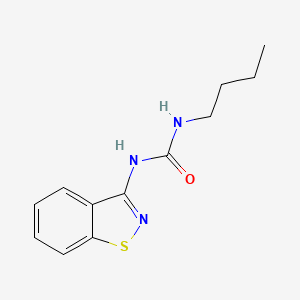
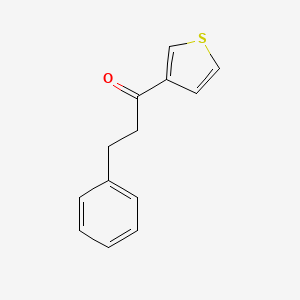
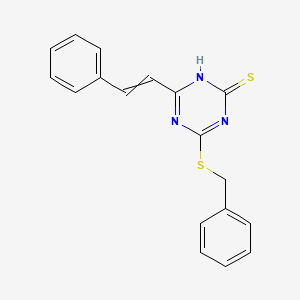

![3-[3-(Dimethylamino)-2-oxoazepan-1-yl]propanenitrile](/img/structure/B14328257.png)
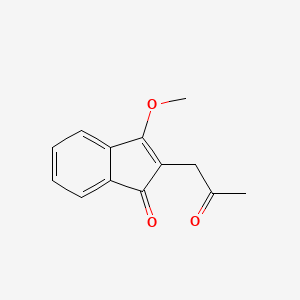
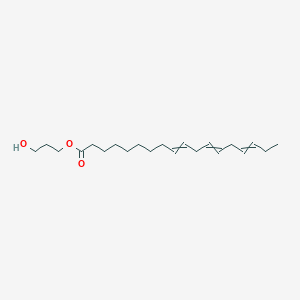
![N-[4-[[(E)-(2-hydroxyphenyl)methylideneamino]carbamoyl]phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B14328268.png)
